(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
Overview
Description
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid derivative that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid typically involves the formation of a trichloromethyloxazolidinone derivative, followed by diastereoselective α-alkylation. This method provides a concise route to enantiopure derivatives of the compound . Another method involves the catalytic hydrogenation of indole-2-carboxylic acid over rhodium to yield a mixture of cis endo isomers .
Industrial Production Methods: Industrial production methods for this compound often involve the use of N-acyl glycine derivatives as starting materials, which are then converted into oxazolone intermediates. These intermediates undergo further reactions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, alcohols, and ketones .
Scientific Research Applications
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a structural component in the development of antihypertensive drugs like Perindopril.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid involves its incorporation into peptides and proteins, where it influences their structure and function. The compound’s unique bicyclic structure allows it to stabilize specific conformations, such as the polyproline II helix, which is important in various biological processes . Additionally, it acts as a proline substitute in pharmacologically active peptides, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Uniqueness: The uniqueness of this compound lies in its ability to stabilize specific protein conformations and its utility as a chiral auxiliary in asymmetric synthesis. Its bicyclic structure provides enhanced stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-WPZUCAASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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